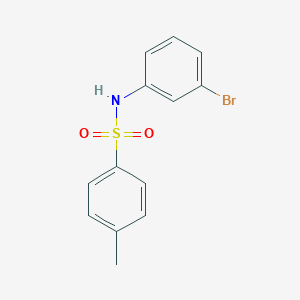

N-(3-bromophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZNLTGGGCUOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324087 | |

| Record name | N-(3-bromophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-48-7 | |

| Record name | 7510-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-bromophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(3-bromophenyl)-4-methylbenzenesulfonamide

This document provides an in-depth technical guide for the synthesis of N-(3-bromophenyl)-4-methylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the sulfonylation of 3-bromoaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride). This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, purification strategies, and methods for characterization. The content synthesizes established chemical principles with practical, field-proven insights to ensure a robust and reproducible methodology.

Introduction and Strategic Importance

Sulfonamides are a cornerstone structural motif in pharmacology, renowned for their broad spectrum of biological activities, including antibacterial, antihypertensive, and antiviral properties.[1] The N-aryl sulfonamide linkage provides a geometrically similar yet metabolically more robust bioisostere for the amide bond, often leading to improved pharmacokinetic profiles and binding affinities.[2] The target molecule, this compound, incorporates a bromine atom, which serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a highly strategic intermediate for building diverse chemical libraries for drug discovery.

This guide details a reliable synthetic route from readily available starting materials: 3-bromoaniline and p-toluenesulfonyl chloride.

Reaction Principles: The Hinsberg Reaction Revisited

The synthesis of this compound is a classic example of a nucleophilic substitution reaction at a sulfur center, fundamentally based on the principles of the Hinsberg test.[3][4][5] This test was originally developed by Oscar Hinsberg in 1890 to distinguish between primary, secondary, and tertiary amines.[4]

Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine (3-bromoaniline) on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine initiates the attack, leading to the displacement of the chloride ion.[5][6]

A crucial aspect of this synthesis is the inclusion of a base, typically a tertiary amine like pyridine or triethylamine (TEA). The primary role of the base is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[7] Neutralizing the HCl is essential for two reasons:

-

It prevents the protonation of the starting 3-bromoaniline, which would render the amine non-nucleophilic and halt the reaction.

-

It drives the reaction equilibrium towards the product side according to Le Châtelier's principle.

The resulting this compound is a primary sulfonamide, meaning it still possesses a hydrogen atom on the nitrogen. This hydrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[3] This acidity allows the product to dissolve in aqueous alkali solutions like sodium hydroxide, a key feature of the original Hinsberg test for primary amines.[3][4]

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis. Adherence to these steps is critical for achieving a high yield and purity of the final product.

Materials and Reagents

Quantitative data for the required reagents are summarized in the table below.

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | (e.g., 4.65 mmol, 0.80 g) |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 1.1 | (e.g., 5.12 mmol, 0.97 g) |

| Pyridine | C₅H₅N | 79.10 | 3.0 | (e.g., 13.95 mmol, 1.10 mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | (e.g., 30 mL) |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | As needed for workup |

| 1M HCl (aq) | HCl | 36.46 | - | As needed for workup |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed for workup |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed for drying |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq).

-

Solvent and Base Addition: Dissolve the 3-bromoaniline in dichloromethane (DCM). To this solution, add pyridine (3.0 eq).[7] Pyridine acts as both a base and, in some cases, a nucleophilic catalyst. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. This is critical to control the exothermic nature of the reaction and to minimize the formation of potential byproducts.[7]

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) to the cooled solution portion-wise over 10-15 minutes. Adding the sulfonyl chloride slowly prevents a rapid temperature increase and reduces the risk of di-sulfonylation, where a second tosyl group reacts with the product sulfonamide.[1]

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction stir at room temperature for an additional 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 3-bromoaniline spot indicates the completion of the reaction.

-

Workup - Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine all organic fractions.

-

Workup - Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess pyridine), water, and finally brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Visualization of the Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic process, from preparation to final characterization.

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

Purification

The crude product obtained after workup is typically an off-white or pale yellow solid. Purification is most effectively achieved by one of the following methods:

-

Column Chromatography: Flash column chromatography on silica gel is a highly effective method. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 30:70 EtOAc:Hexane).[7]

-

Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can yield highly pure crystalline material.[9]

Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

-

Melting Point (MP): A sharp melting point is indicative of high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the 3-bromophenyl and the p-tolyl groups, a singlet for the methyl group protons (~2.4 ppm), and a broad singlet for the N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond (around 3250 cm⁻¹) and the two S=O stretching vibrations of the sulfonyl group (typically around 1340 cm⁻¹ and 1160 cm⁻¹).[10]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and show a characteristic isotopic pattern for a monobrominated compound.

Troubleshooting and Field Insights

-

Di-sulfonylation: The most common side reaction is the formation of the di-tosylated product, N,N-bis(4-methylphenyl)sulfonyl-3-bromoaniline. This occurs if the reaction temperature is too high, the tosyl chloride is added too quickly, or excess tosyl chloride is used. To mitigate this, maintain a low temperature (0 °C) during addition and use only a slight excess (1.1 eq) of tosyl chloride.[7]

-

Reagent Quality: p-Toluenesulfonyl chloride is sensitive to moisture and will hydrolyze to p-toluenesulfonic acid. Always use a fresh, dry sample from a tightly sealed container. The presence of the sulfonic acid can complicate the reaction and purification.

-

Incomplete Reaction: If TLC analysis shows significant unreacted 3-bromoaniline, the reaction time can be extended, or the mixture can be gently warmed (e.g., to 40 °C) for a short period. However, warming increases the risk of side reactions.

Conclusion

The synthesis of this compound from 3-bromoaniline and p-toluenesulfonyl chloride is a robust and reliable procedure rooted in fundamental principles of organic chemistry. By carefully controlling reaction conditions, particularly temperature and stoichiometry, and employing standard purification techniques, researchers can readily access this valuable building block in high yield and purity. This guide provides the necessary technical detail and practical insights to empower scientists in their synthetic endeavors.

References

- Chemca. (2026). Hinsberg Test: Identification & Separation of Amines. Chemca.in. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZRUGaBgv-3MDwfk0QIgh5ESM0AbikELUYzCTuvCV_qRnheok-Qf2GcO-LfRvU6gWYnkMbVibk3v0YgQzF7eZxx0Ee1yfOethXogX4e2VPxARxDk35YxA_aD9ATyrpFhIJAmLPXYjAd2bRWXw8-IPIKlfP_LlOq0XY4MybxqObnMODeedC5iwa72U2IPN34VGkH90BsV4JjQ==]

- Various Authors. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. [https://www.researchgate.net/post/Tosylation_of_3-bromoaniline_with_p-toluenesulfonyl_chloride]

- Wikipedia contributors. (n.d.). Hinsberg reaction. Wikipedia. [https://en.wikipedia.org/wiki/Hinsberg_reaction]

- BYJU'S. (n.d.). Hinsberg Reagent And Test. BYJU'S. [https://byjus.com/chemistry/hinsberg-reagent-and-test/]

- Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner. [https://www.chemistrylearner.com/chemical-tests/hinsberg-test]

- Various Authors. (n.d.). Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent? ECHEMI. [https://www.echemi.com/community/why-is-para-toulenesulphonyl-chloride-used-for-reaction-with-primary-or-secondary-amine-instead-of-hinsberg-reagent_mjart2203155735_931.html]

- Mphahame, B., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [https://www.mdpi.com/1420-3049/25/23/5768]

- Heravi, M. M., et al. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [https://www.semanticscholar.org/paper/Sulfonylation-%2C-Aniline%2C-Alcohol%2C-Solvent-free%2C-Heravi-Beheshti/21805b533d3c6395e86570c9103e5c9b83b3b44b]

- Das, B., et al. (2016). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [https://www.researchgate.net/publication/303863459_Recent_advances_in_synthesis_of_sulfonamides_A_review]

- BenchChem. (2025). Application Notes and Protocols for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. BenchChem. [https://www.benchchem.

- The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. The Royal Society of Chemistry. [https://www.rsc.

- The Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. The Royal Society of Chemistry. [https://www.rsc.

- Bowser, J. R., et al. (2012). Preparation of sulfonamides from N-silylamines. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505541/]

- Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [https://macmillan.princeton.

- Various Authors. (2019). Synthesis of sulfonamides. ResearchGate. [https://www.researchgate.net/publication/330541315_Synthesis_of_sulfonamides]

- Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961131/]

- Various Authors. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. The Royal Society of Chemistry. [https://www.rsc.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Hinsberg Test: Identification & Separation of Amines | Chemca [chemca.in]

- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Spectroscopic Analysis of N-(3-bromophenyl)-4-methylbenzenesulfonamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the compound N-(3-bromophenyl)-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The structural elucidation of such compounds is fundamentally reliant on a combination of modern analytical techniques. Here, we will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the spectroscopic characterization of sulfonamide derivatives.

Introduction to this compound

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine. This functional group is a cornerstone in the development of a wide array of pharmaceuticals, including antibacterial and anticancer agents. The specific substitution pattern of a 3-bromophenyl group and a 4-methylphenyl (tosyl) group gives this molecule distinct electronic and steric properties that influence its chemical reactivity and biological activity. Accurate and thorough spectroscopic analysis is paramount to confirm its identity, purity, and structure, which are critical prerequisites for any further application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | - | - | - |

While specific experimental data for this compound was not found in the searched literature, the expected proton NMR spectrum can be predicted based on the analysis of closely related structures and established principles of NMR spectroscopy.

Anticipated ¹H NMR Spectral Features:

-

Tosyl Group Protons:

-

A singlet integrating to 3H around δ 2.4 ppm, corresponding to the methyl (CH₃) protons of the 4-methylbenzenesulfonamide moiety.

-

Two doublets, each integrating to 2H, in the aromatic region (δ 7.2-7.8 ppm). The protons ortho to the sulfonyl group will be deshielded and appear downfield, while the protons meta to the sulfonyl group will appear slightly upfield. These will likely appear as an AA'BB' system.

-

-

3-Bromophenyl Group Protons:

-

The protons on the 3-bromophenyl ring will exhibit a more complex splitting pattern in the aromatic region (δ 7.0-7.5 ppm).

-

The proton at the 2-position (ortho to the NH and meta to the Br) will likely be a triplet or a multiplet.

-

The proton at the 6-position (ortho to the NH and ortho to the Br) will also be a multiplet.

-

The proton at the 4-position (meta to both NH and Br) will likely be a triplet.

-

The proton at the 5-position (para to the NH and ortho to the Br) will likely be a doublet of doublets.

-

-

Sulfonamide Proton (NH):

-

A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically appearing between δ 9.0 and 11.0 ppm.

-

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | - |

Specific experimental ¹³C NMR data for this compound was not available in the searched literature. The following are predicted chemical shifts based on known substituent effects.

Anticipated ¹³C NMR Spectral Features:

-

Tosyl Group Carbons:

-

The methyl carbon (CH₃) will appear upfield, around δ 21.5 ppm.

-

The quaternary carbon attached to the methyl group will be around δ 144 ppm.

-

The aromatic CH carbons will appear between δ 127 and 130 ppm.

-

The quaternary carbon attached to the sulfonyl group will be deshielded, appearing around δ 136 ppm.

-

-

3-Bromophenyl Group Carbons:

-

The carbon bearing the bromine atom (C-Br) will be found around δ 122 ppm.

-

The quaternary carbon attached to the nitrogen (C-N) will be in the range of δ 138-140 ppm.

-

The other aromatic CH carbons will have distinct signals in the δ 120-131 ppm range, with their exact shifts influenced by the positions relative to the bromine and sulfonamide groups.

-

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH proton.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode |

| Data not explicitly found in search results | - |

While a specific IR spectrum for this compound was not found, characteristic absorption bands for arylsulfonamides are well-established.

Anticipated FT-IR Spectral Features:

-

N-H Stretch: A sharp to moderately broad peak in the region of 3250-3350 cm⁻¹ is characteristic of the N-H stretching vibration of the sulfonamide group.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

-

S=O Stretch: Two strong absorption bands are expected for the sulfonyl group:

-

An asymmetric stretching vibration (νas) typically in the range of 1330-1370 cm⁻¹.

-

A symmetric stretching vibration (νs) typically in the range of 1140-1180 cm⁻¹. These are highly characteristic of sulfonamides.

-

-

C=C Stretch: Aromatic ring C=C stretching vibrations will appear as a series of peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration is expected in the 1100-1350 cm⁻¹ range.

-

C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| Data not explicitly found in search results | - |

Specific mass spectrometry data for this compound was not found in the searched literature. The expected fragmentation pattern under electrospray ionization (ESI) is discussed below.

Anticipated Mass Spectrum Features:

-

Molecular Ion Peak ([M+H]⁺): The molecular weight of this compound (C₁₃H₁₂BrNO₂S) is approximately 341.0 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 342. A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) would be observed for the molecular ion peak, with a second peak at [M+2+H]⁺ (m/z 344) of similar intensity.

-

Key Fragmentation Pathways: A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the S-C bond.[1]

-

Loss of SO₂: A significant fragmentation pathway often observed in the mass spectra of arylsulfonamides is the elimination of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[1]

-

Cleavage of the S-N bond: This would lead to the formation of the 4-methylbenzenesulfonyl cation (m/z 155) and the 3-bromoaniline radical cation (m/z 171/173).

-

Cleavage of the C-S bond: This would result in the formation of the tolyl cation (m/z 91).

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak as the precursor ion and inducing collision-induced dissociation (CID).

-

Data Interpretation and Structural Confirmation Workflow

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

Sources

Crystal structure analysis of N-(3-bromophenyl)-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Crystal Structure Analysis of N-(3-bromophenyl)-4-methylbenzenesulfonamide

Introduction

N-aryl benzenesulfonamides are a cornerstone scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding application as versatile synthetic intermediates. The specific compound, this compound, combines the structural features of a brominated phenyl ring with a toluenesulfonyl group, suggesting potential applications in areas requiring halogen bonding capabilities or as a precursor for further cross-coupling reactions.

Determining the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction (SC-XRD) is paramount.[1][2] This analysis provides unambiguous proof of structure, reveals detailed conformational preferences, and elucidates the intricate network of intermolecular interactions that govern the solid-state packing. Such information is invaluable for drug development professionals seeking to understand structure-activity relationships (SAR) and for materials scientists aiming to engineer crystals with desired physical properties.

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, from synthesis and crystallization to data interpretation and validation. While the crystallographic data for the exact title compound is not publicly available, we will utilize the published data for the closely related analog, N-(3-chlorophenyl)-4-methylbenzenesulfonamide , as a validated, illustrative example throughout the analytical sections to demonstrate the process with real-world data.[3]

Part I: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, growth of diffraction-quality single crystals.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of N-aryl sulfonamides.[4][5]

Rationale: The reaction is a standard nucleophilic substitution where the amino group of 3-bromoaniline attacks the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

Step-by-Step Methodology:

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq) and pyridine (20 mL).

-

Reagent Addition: While stirring the solution at room temperature, slowly add 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl) (1.1 eq) portion-wise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature and then pour it into 100 mL of ice-cold water. A precipitate will form.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Protocol 2: Single Crystal Cultivation

Growing a single crystal suitable for X-ray diffraction is the most critical and often trial-and-error phase.[6][7] A suitable crystal should be at least 0.1 mm in all dimensions, transparent, and free of cracks or other defects.[6][7]

Rationale: The slow evaporation technique creates a state of supersaturation gradually, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder. The choice of solvent is critical; the ideal solvent dissolves the compound moderately and is volatile enough to evaporate over several days.

Step-by-Step Methodology:

-

Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane).

-

Preparation: Dissolve a small amount of the purified compound (approx. 10-20 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

-

Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Monitor the vial over several days to weeks for the formation of single crystals. Once suitable crystals are observed, carefully harvest them using a nylon loop.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern, which contains the information about the crystal's internal structure.[7]

Experimental Workflow for Data Collection

Caption: Workflow for SC-XRD data collection.

Step-by-Step Methodology:

-

Crystal Mounting: A selected crystal is mounted on a cryo-loop and placed on the goniometer head of the diffractometer.

-

Cooling: The crystal is cooled to a low temperature (typically 100-150 K) using a nitrogen or helium cryostream. This is a critical step to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

-

Unit Cell Determination: A few initial diffraction images are collected to locate reflections, which are then used to determine the dimensions and symmetry of the crystal's unit cell.

-

Data Collection: A full sphere of diffraction data is collected. Modern diffractometers equipped with CCD or CMOS detectors, such as those running APEX software, can automate this process, ensuring high redundancy and complete data.[8] The instrument uses a specific X-ray wavelength, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), depending on the nature of the crystal.[1]

Part III: Structure Solution and Refinement

This phase transforms the raw diffraction intensities into a final, chemically sensible 3D model of the molecule.

Iterative Process of Structure Solution and Refinement

Caption: The iterative cycle of crystallographic structure refinement.

Step-by-Step Methodology:

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

-

Structure Solution: The "phase problem" is the primary hurdle; while intensities are measured, the phase information is lost.[7] For small molecules, this is typically solved using direct methods, implemented in programs like SHELXS.[3] This provides an initial, rough electron density map that reveals the positions of the heaviest atoms (in this case, Bromine and Sulfur).

-

Model Refinement: The initial model is refined using a least-squares process with software like SHELXL.[3] This iterative process involves:

-

Assigning atom types to the electron density peaks.

-

Refining atomic coordinates and anisotropic displacement parameters (which model thermal motion).

-

Locating lighter atoms, including hydrogens, from the difference Fourier map.

-

-

Validation: The quality of the final model is assessed using several metrics:

-

R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.

-

wR2: A weighted residual factor based on intensities.

-

Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

-

Residual Electron Density: The final difference map should be relatively flat, with no significant peaks or holes.

-

Tools like PLATON are used to check for missed symmetry and analyze the overall geometry.[9]

-

Part IV: Analysis of the Crystal Structure

Here we present the crystallographic data for the analog N-(3-chlorophenyl)-4-methylbenzenesulfonamide as a representative example.[3]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value (for C₁₃H₁₂ClNO₂S)[3] | Causality and Significance |

| Empirical formula | C₁₃H₁₂ClNO₂S | Confirms the elemental composition of the molecule in the crystal. |

| Formula weight | 281.75 g/mol | Derived from the empirical formula. |

| Crystal system | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a=9.774, b=13.589, c=10.066 | The dimensions of the unit cell. |

| β (°) | 91.952 | The angle of the monoclinic unit cell. |

| Volume (ų) | 1336.2 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Temperature (K) | 299 | The temperature at which data was collected. |

| Radiation type | Mo Kα (λ = 0.71073 Å) | Standard X-ray source for small molecule crystallography. |

| Final R1 [I > 2σ(I)] | 0.036 | An excellent value indicating a high-quality refinement. |

| wR2 (all data) | 0.108 | A weighted R-factor that is typically higher than R1. |

| Goodness-of-fit (S) | 1.08 | Value is very close to 1, indicating a good model fit. |

Molecular Geometry and Conformation

The analysis of the refined structure reveals key geometric parameters. The dihedral angle between the two benzene rings is a critical conformational descriptor. In the chloro-analog, this angle is 73.7°, indicating a significantly twisted conformation.[3] The molecule is bent at the sulfur atom, with a C-S-N-C torsion angle of 54.1°.[3] These specific conformations are a result of minimizing steric hindrance while optimizing intermolecular interactions in the crystal lattice.

Intermolecular Interactions and Crystal Packing

A key aspect of crystal structure analysis is understanding how molecules interact with each other. For N-aryl sulfonamides, hydrogen bonding is a dominant interaction. In the chloro-analog, molecules form inversion-related dimers linked by pairs of N—H···O hydrogen bonds.[3] This strong, directional interaction is a primary driver for the observed crystal packing. The bromine atom in the title compound would also be expected to participate in halogen bonding or other weak interactions, further influencing the supramolecular assembly.

Conclusion

The single-crystal X-ray analysis of this compound, as demonstrated through the detailed workflow and illustrated with data from a close analog, provides an unambiguous determination of its three-dimensional structure. This technical guide outlines the essential, interconnected stages of synthesis, crystallization, data collection, and structure refinement. The resulting structural model, with its precise bond lengths, angles, conformational details, and description of intermolecular forces, is a foundational piece of information for rational drug design, polymorphism screening, and the development of new materials. The protocols and validation checks described herein represent a robust, self-validating system for obtaining high-quality, trustworthy crystallographic data.

References

-

Title: Crystallography Software - RCSB PDB Source: RCSB Protein Data Bank URL: [Link]

-

Title: APEX Software | Bruker Source: Bruker Corporation URL: [Link]

-

Title: FullProf Suite Source: Institut Laue-Langevin and ICMAB-CSIC URL: [Link]

-

Title: Profex – Open Source XRD and Rietveld Refinement Source: Profex URL: [Link]

-

Title: X-ray Crystallography Source: Creative BioMart URL: [Link]

-

Title: Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory Source: University of North Carolina at Chapel Hill URL: [Link]

-

Title: Small molecule X-ray crystallography Source: The University of Queensland URL: [Link]

-

Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL: [Link]

-

Title: Small molecule crystallography Source: Excillum URL: [Link]

-

Title: X-ray crystallography Source: Wikipedia URL: [Link]

-

Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]

-

Title: N-(3-Chlorophenyl)-4-methylbenzenesulfonamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: 4-Methyl-N-(phenylmethyl)benzenesulfonamide Source: Organic Syntheses URL: [Link]

-

Title: CAS#:3245-95-2 | N-(3-bromopropyl)-4-methylbenzenesulfonamide Source: Chemsrc URL: [Link]

-

Title: New Structures and New Data Fields. The Latest CSD Data Update Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

-

Title: New Data and Improvements – 2020.3 CSD Data Release Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

-

Title: Search - Access Structures Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

-

Title: The Largest Curated Crystal Structure Database Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

-

Title: Synthesis of N-methyl-4-(amino)benzenesulfonamide Source: PrepChem.com URL: [Link]

Sources

- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 2. rigaku.com [rigaku.com]

- 3. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. APEX Software | Bruker [bruker.com]

- 9. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

An In-depth Technical Guide to the Solubility of N-(3-bromophenyl)-4-methylbenzenesulfonamide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of N-(3-bromophenyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis in a range of organic solvents, and detailed experimental protocols for empirical determination.

Introduction: The Significance of Solubility in Drug Discovery

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of its behavior in various organic solvents is paramount for processes such as synthesis, purification, crystallization, and the preparation of dosage forms. This guide offers a foundational understanding of these aspects, blending theoretical insights with practical, field-proven methodologies.

Physicochemical Characterization of this compound

To predict the solubility of this compound, a detailed analysis of its molecular structure is essential.

-

Molecular Structure:

-

N-(3-bromophenyl) group: The presence of a bromophenyl group introduces a degree of lipophilicity and affects the molecule's overall polarity. The bromine atom is an electron-withdrawing group, influencing the electron distribution across the aromatic ring.

-

4-methylbenzenesulfonamide group: This functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H group) and acceptor (from the sulfonyl oxygens). This duality is a key determinant of its interaction with various solvents. The methyl group on the benzene ring adds to the non-polar character of that part of the molecule.

-

-

Predicted Properties:

-

Polarity: The molecule possesses both polar (sulfonamide) and non-polar (bromophenyl and tolyl) regions, making it amphiphilic to a certain extent. Its overall polarity will dictate its affinity for solvents of varying polarities.

-

Hydrogen Bonding: The N-H proton of the sulfonamide group is acidic and can form strong hydrogen bonds with hydrogen bond accepting solvents. The two oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors.

-

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Solvent Properties and Their Influence

The choice of solvent is critical, and its properties will directly impact the solubility of this compound. Key solvent parameters include:

-

Polarity Index: A relative measure of a solvent's polarity.[4][5]

-

Dielectric Constant (ε): A measure of a solvent's ability to separate ions. Solvents with high dielectric constants are generally more polar.[4]

-

Hydrogen Bonding Capacity: Solvents can be classified as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), or both. This property is crucial for solutes like sulfonamides that can participate in hydrogen bonding.[6][7]

-

Hildebrand Solubility Parameter (δ): This parameter quantifies the cohesive energy density of a solvent.[8][9][10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. Solubility is most favorable when the Hildebrand parameters of the solute and solvent are closely matched.[10]

Predictive Solubility Analysis

Based on the structure of this compound and the theoretical principles of solubility, we can predict its behavior in a range of organic solvents.

Table 1: Physicochemical Properties of Common Organic Solvents and Predicted Solubility of this compound

| Solvent | Polarity Index | Dielectric Constant (ε) | Hydrogen Bonding | Hildebrand Parameter (δ) (cal/cm³)¹/² | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 0.1 | 1.88 | None | 7.3 | Very Low |

| Toluene | 2.4 | 2.38 | HBA (weak) | 8.9 | Low |

| Diethyl Ether | 2.8 | 4.34 | HBA | 7.4 | Low to Moderate |

| Polar Aprotic Solvents | |||||

| Dichloromethane (DCM) | 3.1 | 9.08 | HBA (weak) | 9.7 | Moderate |

| Ethyl Acetate | 4.4 | 6.02 | HBA | 9.1 | Moderate |

| Acetone | 5.1 | 20.7 | HBA | 9.9 | High |

| Acetonitrile (ACN) | 5.8 | 37.5 | HBA | 11.9 | High |

| Dimethylformamide (DMF) | 6.4 | 36.7 | HBA | 12.1 | Very High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | HBA | 12.0 | Very High |

| Polar Protic Solvents | |||||

| 1-Butanol | 4.0 | 17.8 | HBD/HBA | 11.4 | Moderate to High |

| Isopropanol (IPA) | 3.9 | 19.9 | HBD/HBA | 11.5 | Moderate to High |

| Ethanol | 4.3 | 24.6 | HBD/HBA | 12.7 | High |

| Methanol | 5.1 | 32.7 | HBD/HBA | 14.5 | High |

Analysis of Predicted Solubility:

-

Non-Polar Solvents: Due to the significant polarity of the sulfonamide group, the compound is expected to have very low solubility in non-polar solvents like hexane. The weak van der Waals forces in these solvents cannot overcome the strong intermolecular hydrogen bonds and dipole-dipole interactions between the solute molecules.

-

Polar Aprotic Solvents: These solvents are expected to be effective at dissolving this compound. Solvents like DMF and DMSO are highly polar and are excellent hydrogen bond acceptors, allowing them to effectively solvate both the polar sulfonamide group and the aromatic rings. Acetone and acetonitrile are also predicted to be good solvents.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol are anticipated to be good solvents. They can act as both hydrogen bond donors and acceptors, enabling strong interactions with the sulfonamide group.

The following diagram illustrates the key solute-solvent interactions that govern solubility.

Caption: Key molecular and solvent properties influencing solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The equilibrium shake-flask method is the gold standard for this purpose.[11][12][13][14]

Equilibrium Shake-Flask Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of a saturated solution of the target compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Caption: Workflow for the equilibrium shake-flask solubility determination.

Analytical Quantification

HPLC-UV Method: High-Performance Liquid Chromatography with UV detection is a highly specific and sensitive method for quantifying sulfonamides.[15][16][17][18][19]

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water (often with a small amount of acid like formic acid to improve peak shape) is commonly used.

-

Detection: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. The λmax can be determined by running a UV scan of a dilute solution of the compound.

-

Calibration: A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

UV-Vis Spectrophotometry: For a less complex matrix, UV-Vis spectrophotometry can be a simpler and faster method.[20][21][22]

-

λmax Determination: A UV-Vis scan of a dilute solution of the compound in the solvent of interest is performed to identify the wavelength of maximum absorbance.

-

Calibration Curve: A standard curve is generated by measuring the absorbance of a series of solutions of known concentrations at the determined λmax.

-

Measurement: The absorbance of the diluted sample is measured, and the concentration is calculated using the calibration curve.

Conclusion

While experimental data for the solubility of this compound is not widely published, a strong predictive understanding can be achieved by analyzing its molecular structure in the context of fundamental solubility principles. The presence of both polar, hydrogen-bonding moieties and non-polar aromatic rings suggests that its solubility will be highest in polar aprotic and polar protic solvents. This guide provides the theoretical foundation and a robust experimental framework for researchers to confidently assess the solubility of this and similar compounds, facilitating informed decisions in the drug development pipeline.

References

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. AIC Wiki. Retrieved from [Link]

- Avdeef, A. (2012). Solubility Measurements. In Absorption and Drug Development (pp. 237-278). Wiley.

-

Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- Cysewski, P., Jeliński, T., Procek, D., & Dratwa, A. (2021). Solubility of Sulfanilamide and Sulfacetamide in neat solvents: Measurements and interpretation using theoretical predictive models, first principle approach and artificial neural networks. Fluid Phase Equilibria, 539, 113009.

- Glomme, A., & Steffansen, B. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 569-575.

- Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., & Pino, J. A. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(12), 1334-1340.

-

MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

- Patyra, E., Kwiatek, K., & Nebot, C. (2019).

- Platts, J. A., Abraham, M. H., & Duce, P. P. (1999). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, (12), 2345-2351.

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

- Tomczak, M., & Kloskowski, A. (2021).

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

- Zgoła-Grześkowiak, A., Grześkowiak, T., & Jeske, M. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Talanta, 168, 137-143.

Sources

- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. Polarity Index [macro.lsu.edu]

- 6. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents. | Sigma-Aldrich [sigmaaldrich.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 10. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorelevant.com [biorelevant.com]

- 15. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 16. imeko.info [imeko.info]

- 17. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tis.wu.ac.th [tis.wu.ac.th]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. pharmahealthsciences.net [pharmahealthsciences.net]

An In-depth Technical Guide to Predicting the Mechanism of Action of N-(3-bromophenyl)-4-methylbenzenesulfonamide

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel chemical entity, N-(3-bromophenyl)-4-methylbenzenesulfonamide. For researchers and drug development professionals, this document outlines a predictive approach grounded in the known bioactivities of its core structural motifs, coupled with a rigorous, multi-tiered validation strategy. We will delve into the causality behind experimental choices, ensuring a self-validating and robust investigative process.

Introduction: Deconstructing the Molecule for Mechanistic Clues

This compound is a synthetic organic compound characterized by two key functional moieties: a benzenesulfonamide core and a 3-bromophenyl group. An initial analysis of these components is critical for forming a rational hypothesis regarding its biological activity.

-

The Benzenesulfonamide Moiety (-SO₂NH-) : This is a well-established pharmacophore present in a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets.[2] Crucially, the sulfonamide group is a known zinc-binding group, making it a classic inhibitor of zinc-dependent metalloenzymes.[3]

-

The 3-Bromophenyl Group : The presence and position of the bromine atom on the phenyl ring significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for specific biological targets.[1]

Given the prominence of the benzenesulfonamide core, our primary hypothesis is that this compound functions as an enzyme inhibitor, with a high probability of targeting metalloenzymes.

Primary Predicted Mechanism of Action: Carbonic Anhydrase Inhibition

The most frequently documented mechanism of action for aromatic sulfonamides is the inhibition of carbonic anhydrases (CAs).[4][5][6] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including cancer, glaucoma, and epilepsy.[7][8]

The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity.[3] Various isoforms of CA exist, and benzenesulfonamide derivatives have shown differential inhibitory activity and selectivity against them.[4][7] For instance, inhibition of tumor-associated isoforms like CA IX is a validated anticancer strategy.[4]

Logical Framework for Investigation

Our investigation will proceed from broad, high-throughput screening to specific, mechanistic validation, as outlined in the workflow below.

Caption: A multi-stage workflow for MOA prediction and validation.

Experimental Protocols

The following protocols are designed to systematically test our primary hypothesis.

In Silico Study: Molecular Docking

Objective: To predict the binding affinity and mode of interaction of this compound with human carbonic anhydrase isoforms, particularly the ubiquitous hCA II and the tumor-associated hCA IX.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structures of hCA II and hCA IX from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and ligands, adding hydrogen atoms, and assigning appropriate protonation states to residues.

-

Define the binding site based on the location of the catalytic zinc ion.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure.

-

-

Molecular Docking:

-

Utilize a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into the active sites of hCA II and hCA IX.

-

Analyze the resulting docking poses and scoring functions to predict binding affinity (e.g., in kcal/mol).

-

Visualize the ligand-protein interactions, paying close attention to the coordination of the sulfonamide group with the zinc ion and hydrogen bonding with key active site residues (e.g., Thr199, Thr200).

-

In Vitro Validation: Carbonic Anhydrase Inhibition Assay

Objective: To quantitatively measure the inhibitory potency (Kᵢ) of the compound against purified hCA isoforms.

Protocol (Stopped-Flow CO₂ Hydration Assay):

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl) with a pH indicator.

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare solutions of purified hCA isoforms (I, II, VII, IX) and a standard inhibitor (e.g., Acetazolamide).

-

-

Assay Procedure:

-

Use a stopped-flow spectrophotometer to monitor the enzyme-catalyzed hydration of CO₂.

-

Equilibrate the enzyme solution with varying concentrations of the test compound.

-

Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of proton production from CO₂ hydration.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity Ratio (II/IX) |

| This compound | >10,000 | 250.5 | 150.2 | 25.1 | 9.98 |

| Acetazolamide (Reference) | 250 | 12 | 2.5 | 25 | 0.48 |

This table presents hypothetical data to illustrate the expected output. Strong inhibition of hCA IX with weaker inhibition of off-target isoforms like hCA I and II would suggest a promising anticancer profile.

Secondary and Tertiary Predicted Mechanisms

While CA inhibition is the most probable mechanism, the structural motifs of this compound allow for other potential biological activities. A comprehensive investigation should consider these possibilities.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Certain benzenesulfonamide derivatives have been shown to inhibit RTKs, such as TrkA.[9] This class of enzymes is crucial for cell signaling pathways that control growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.

Validation Approach:

-

Kinase Inhibition Panel: Screen the compound against a broad panel of purified kinases to identify potential hits.

-

Cell-Based Phosphorylation Assays: If a specific RTK is identified, use cell lines overexpressing this kinase to measure the compound's effect on downstream substrate phosphorylation via Western blot or ELISA.

Tubulin Polymerization Inhibition

Compounds containing a bromophenyl group have been investigated as potential inhibitors of tubulin polymerization, a mechanism shared by several successful anticancer drugs.[10][11] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Validation Approach:

-

In Vitro Tubulin Polymerization Assay: Measure the effect of the compound on the polymerization of purified tubulin using a fluorescence-based assay.

-

Immunofluorescence Microscopy: Treat cancer cells with the compound and visualize the microtubule network using fluorescently labeled anti-tubulin antibodies to assess for disruption.

Other Potential Enzyme Inhibition

Derivatives of benzenesulfonamide have also been reported to inhibit other enzyme classes, such as:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Relevant for neurodegenerative diseases.[2]

-

α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) : Potential targets for antidiabetic agents.[12][13]

Validation Approach:

-

Standard in vitro enzyme inhibition assays specific to each target can be employed to explore these possibilities if initial broad screening suggests such activity.

Proposed Signaling Pathway: CA IX Inhibition in Cancer

Should this compound prove to be a selective inhibitor of the tumor-associated CA IX, its downstream effects would likely involve the disruption of pH regulation in the tumor microenvironment.

Caption: Predicted signaling pathway for CA IX inhibition by the test compound.

Conclusion and Future Directions

This guide presents a hypothesis-driven strategy for predicting and validating the mechanism of action of this compound. The primary predicted mechanism, based on a wealth of literature for structurally related compounds, is the inhibition of carbonic anhydrase, particularly the tumor-associated isoform CA IX.[4] The outlined experimental workflows provide a clear and logical path from in silico prediction to in vitro validation and cellular characterization.

Successful validation of CA IX inhibition would position this compound as a promising candidate for further preclinical development as an anticancer agent. Subsequent studies should focus on comprehensive ADME-Tox profiling, pharmacokinetic analysis, and in vivo efficacy studies in relevant animal models of cancer. The exploration of secondary mechanisms will also be crucial to fully understand the compound's pharmacological profile and to identify potential polypharmacological effects or off-target liabilities.

References

-

Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26848–26860. Available from: [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. S., Aouad, M. R., & Al-Zahrani, E. A. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available from: [Link]

-

Li, J., Wang, L., Gao, F., & Li, X. (2014). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Zhongguo Yi Yao Gong Ye Za Zhi, 45(7), 581-586. Available from: [Link]

-

Sharma, A., Tiwari, M., Kumar, D., Singh, S. K., & Sharma, P. K. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151–3165. Available from: [Link]

-

Sharma, A., Tiwari, M., Kumar, D., Singh, S. K., & Sharma, P. K. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available from: [Link]

-

Abbas, F., Ramasamy, K., Htar, T. T., Wahab, H. A., & Abdullah, Z. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(18), 3362. Available from: [Link]

-

Nocentini, A., Cadoni, R., Del Prete, S., Capasso, C., Dumy, P., & Supuran, C. T. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available from: [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. J. (2015). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available from: [Link]

-

Ezeokonkwo, M. A., Okoro, U. C., Festus, C., & Oputa, J. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 613. Available from: [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. Juniper Publishers. Available from: [Link]

-

Kumar, D., Kumar, N., Singh, V., & Singh, R. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6961. Available from: [Link]

-

ChemBK. (n.d.). Benzenesulfonamide, N-[(3-bromophenyl)methylene]-4-methyl-. ChemBK. Available from: [Link]

-

Apostol, T. V., Olaru, O. T., Nitulescu, G. M., & Draghici, C. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 10(9), 1800. Available from: [Link]

-

Li, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]

-

Tsegaw, A., & Kassie, A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

-

Smith, A. R., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 11(11), 1335. Available from: [Link]

-

Kumar, D., Kumar, N., Singh, V., & Singh, R. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. Available from: [Link]

-

Ezeokonkwo, M. A., Okoro, U. C., Festus, C., & Oputa, J. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 613. Available from: [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. PubChem. Available from: [Link]

-

Zengin, B., et al. (2024). Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. Bioorganic & Medicinal Chemistry, 101, 118060. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to In Silico Modeling of N-(3-bromophenyl)-4-methylbenzenesulfonamide Interactions

Abstract

This guide provides a comprehensive technical framework for the in silico analysis of N-(3-bromophenyl)-4-methylbenzenesulfonamide, a molecule representative of the sulfonamide class of compounds known for their diverse biological activities. We will navigate the complete computational workflow, from initial structure preparation to advanced molecular dynamics simulations and interaction analysis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the critical scientific rationale behind each choice. Our objective is to empower users to rigorously predict and analyze the molecular interactions of this compound with potential protein targets, thereby accelerating hypothesis-driven drug discovery efforts.

Introduction: The Significance of Sulfonamides and In Silico Modeling

The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and inhibitors of enzymes like carbonic anhydrases and kinases.[1][2][3] this compound is a representative structure from this class, featuring two phenyl rings linked by a sulfonamide bridge.[1] Understanding how such molecules interact with biological macromolecules at an atomic level is fundamental to rational drug design.[4]

In silico modeling has become an indispensable tool in this endeavor.[5] By simulating molecular interactions computationally, we can predict binding affinities, identify key interacting residues, and assess the stability of protein-ligand complexes before committing to costly and time-consuming wet-lab experiments.[6] This guide will delineate a robust, multi-step computational strategy to probe the interactions of this compound, using a common target class for sulfonamides, such as carbonic anhydrase or a protein kinase, as a working example.

The Computational Workflow: An Overview

A successful in silico study follows a logical progression of steps, each building upon the last to refine the model and increase confidence in the predictive results. Our workflow is designed to be iterative and self-validating.

Protocol: Protein-Ligand Docking with AutoDock Vina

-

Define the Binding Site: The "grid box" defines the three-dimensional space where Vina will search for binding poses. This box should be centered on the active site of the protein and large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

-

Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center coordinates of the grid box, and its dimensions (in Angstroms).

-

Run Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt.

-

Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding. [3]5. Visualize and Select Pose: Use a visualization tool like PyMOL or UCSF Chimera to inspect the top-ranked poses. [7]The best pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds, hydrophobic contacts, and for sulfonamides, interaction with the active site zinc ion in carbonic anhydrase).

Data Presentation: Docking Results

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interactions Observed |

| 1 | -9.2 | 0.00 | H-bond with Thr199, Coordination to Zn ion, Hydrophobic contact with Val121 |

| 2 | -8.8 | 1.35 | H-bond with Thr199, Hydrophobic contact with Leu198 |

| 3 | -8.5 | 2.10 | H-bond with His94, Hydrophobic contact with Val143 |

Table 1: Example docking results for this compound against Carbonic Anhydrase II. The top-ranked pose with the lowest energy and plausible interactions is selected for further analysis.

Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations provide a dynamic view, allowing us to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. [8]We will use GROMACS, a powerful and widely used MD engine. [9][10][11]

Protocol: MD Simulation with GROMACS

-

Ligand Parameterization: This is a critical step. The standard protein force fields (e.g., AMBER, CHARMM) do not contain parameters for drug-like molecules. [12]A topology file for this compound must be generated using a server like CGenFF or LigParGen, which provides the necessary parameters (bond lengths, angles, dihedrals, charges) compatible with the chosen protein force field. [13][14]2. System Building:

-

Merge the protein and parameterized ligand coordinate files.

-

Define a simulation box (e.g., cubic) and fill it with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration. [15]3. Energy Minimization: Run a steep-descent energy minimization to relax the system and remove any steric clashes introduced during system building. [15]4. Equilibration: Perform two phases of equilibration. [15] * NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

-

NPT (Isothermal-Isobaric Ensemble): Stabilize the pressure (e.g., 1 bar) and density of the system.

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data for analysis.

Post-MD Trajectory Analysis

Analysis of the MD trajectory reveals the dynamic behavior and stability of the complex.

-